

N-Benzyl-N-butylpropane-1,3-diamine CAS number and structure

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Compound of Interest

Compound Name: *N-Benzyl-N-butylpropane-1,3-diamine*

Cat. No.: *B3158578*

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An in-depth guide for researchers, scientists, and drug development professionals on **N-Benzyl-N-butylpropane-1,3-diamine**, including its chemical identification, structure, and relevant data.

Section 1: Chemical Identity and Structure

The specific compound **N-Benzyl-N-butylpropane-1,3-diamine** is not readily indexed with a dedicated CAS number in major chemical databases. This suggests it may be a novel or less common derivative. However, its structure can be inferred from its IUPAC name. It consists of a propane-1,3-diamine backbone with a benzyl group (-CH₂C₆H₅) and a butyl group (-C₄H₉) attached to one of the nitrogen atoms.

Inferred Structure:

For clarity and reference, Table 1 includes information on structurally similar compounds for which public data is available.

Table 1: Data on Structurally Related Propanediamines

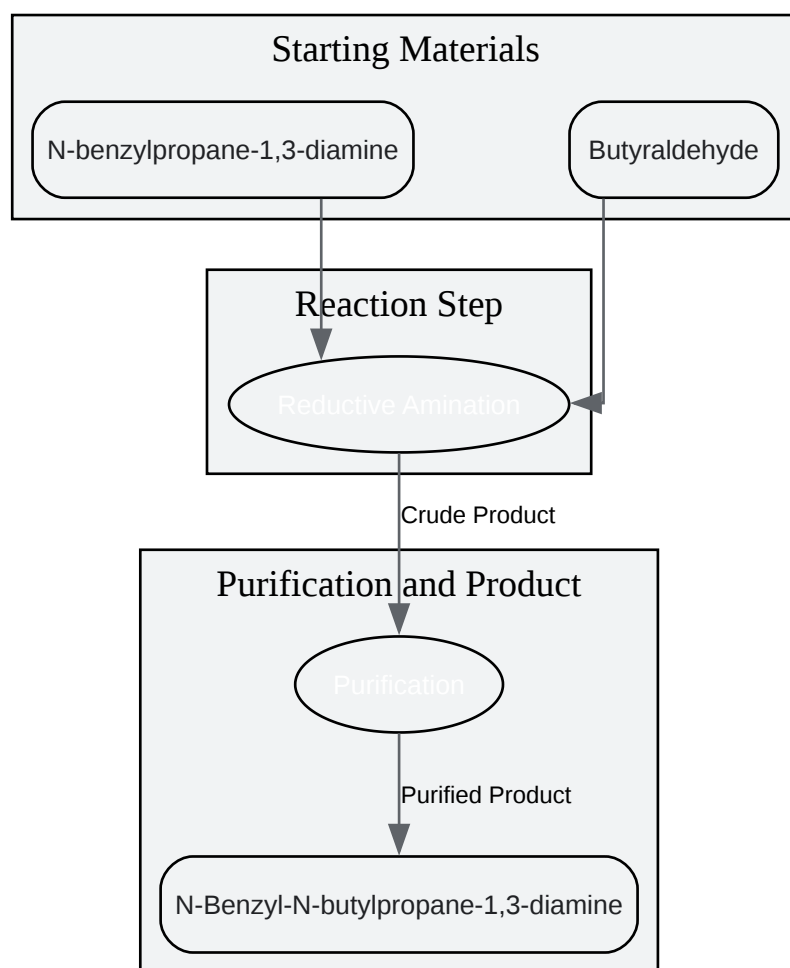
Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
N-Benzylpropane-1,3-diamine	13910-48-0	C ₁₀ H ₁₆ N ₂	164.25
N,N'-Dibutyl-1,3-propanediamine	4697-92-1	C ₁₁ H ₂₆ N ₂	186.34
N,N'-Dibenzyl-1,3-diaminopropane	10239-34-6	C ₁₇ H ₂₂ N ₂	254.37

Section 2: Potential Applications in Research

While specific research applications for **N-Benzyl-N-butylpropane-1,3-diamine** are not documented, its structural motifs are of interest in medicinal chemistry and materials science. The N-benzyl group is a common feature in drug discovery, valued for its ability to engage in cation- π interactions and its structural flexibility, which can be used to optimize the efficacy and physicochemical properties of drug candidates.[1] Diamine scaffolds, such as propane-1,3-diamine, are precursors in the synthesis of various biologically active molecules, including potential antineoplastic agents.[2]

Section 3: Hypothetical Synthesis and Experimental Workflow

Given the absence of published experimental protocols for **N-Benzyl-N-butylpropane-1,3-diamine**, a potential synthetic route can be conceptualized based on established organic chemistry principles, such as reductive amination. The following diagram illustrates a logical workflow for a possible synthesis.



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A potential synthetic workflow for **N-Benzyl-N-butylpropane-1,3-diamine**.

Detailed Hypothetical Protocol:

A plausible method for the synthesis of **N-Benzyl-N-butylpropane-1,3-diamine** is the reductive amination of N-benzylpropane-1,3-diamine with butyraldehyde.

- **Reaction Setup:** In a round-bottom flask, dissolve N-benzylpropane-1,3-diamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
- **Imine Formation:** Add butyraldehyde (1 equivalent) to the solution. The reaction may be stirred at room temperature to facilitate the formation of the intermediate imine or Schiff base.

- **Reduction:** Introduce a reducing agent, such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. The choice of reducing agent can influence the reaction conditions and workup.
- **Quenching and Workup:** After the reaction is complete (monitored by TLC or LC-MS), the reaction is quenched, typically with water or a mild acidic solution. The product is then extracted into an organic solvent.
- **Purification:** The organic layers are combined, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final **N-Benzyl-N-butylpropane-1,3-diamine**.

It is important to note that this is a generalized and hypothetical protocol. Optimization of reactants, solvents, temperature, and purification methods would be necessary to achieve a good yield and purity of the target compound.

Section 4: Characterization

The characterization of the synthesized **N-Benzyl-N-butylpropane-1,3-diamine** would typically involve:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR would be used to confirm the presence of the benzyl, butyl, and propane groups and their connectivity.
- **Mass Spectrometry (MS):** To determine the molecular weight of the compound and confirm its elemental composition.
- **Infrared (IR) Spectroscopy:** To identify the functional groups present in the molecule, such as N-H and C-H bonds.

Without experimental data, no quantitative tables on spectral data can be provided at this time. Researchers undertaking the synthesis of this compound would need to perform these characterization experiments to verify its structure.

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References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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